molecular formula C19H18F3N3O3 B10988938 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

Cat. No.: B10988938
M. Wt: 393.4 g/mol
InChI Key: RRPLVJBEFJHYAK-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide is a complex organic compound that features an indole moiety linked to a pyridine ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperatures, and reaction times to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18F3N3O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C19H18F3N3O3/c1-27-10-9-25-8-7-14-15(25)3-2-4-16(14)28-12-18(26)24-13-5-6-17(23-11-13)19(20,21)22/h2-8,11H,9-10,12H2,1H3,(H,24,26)

InChI Key

RRPLVJBEFJHYAK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

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